6-(Trifluoromethyl)quinazoline-4-carbonitrile

Lipophilicity Drug-likeness Physicochemical property prediction

6-(Trifluoromethyl)quinazoline-4-carbonitrile (CAS 2113866-08-1) is a heterocyclic building block comprising a quinazoline core substituted with a trifluoromethyl group at the 6-position and a nitrile group at the 4-position. The compound is supplied at 95–97% purity by multiple vendors and serves as an electrophilic scaffold for SNAr-based diversification in kinase inhibitor discovery programmes.

Molecular Formula C10H4F3N3
Molecular Weight 223.158
CAS No. 2113866-08-1
Cat. No. B2559347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)quinazoline-4-carbonitrile
CAS2113866-08-1
Molecular FormulaC10H4F3N3
Molecular Weight223.158
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)C#N
InChIInChI=1S/C10H4F3N3/c11-10(12,13)6-1-2-8-7(3-6)9(4-14)16-5-15-8/h1-3,5H
InChIKeyVIPQZQXOJNKGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Trifluoromethyl)quinazoline-4-carbonitrile CAS 2113866-08-1 — Core Building-Block Profile for Procurement Decisions


6-(Trifluoromethyl)quinazoline-4-carbonitrile (CAS 2113866-08-1) is a heterocyclic building block comprising a quinazoline core substituted with a trifluoromethyl group at the 6-position and a nitrile group at the 4-position [1]. The compound is supplied at 95–97% purity by multiple vendors and serves as an electrophilic scaffold for SNAr-based diversification in kinase inhibitor discovery programmes . Its physicochemical descriptors—including an XLogP3 of 2.5 and a topological polar surface area (TPSA) of 49.6 Ų—differentiate it from the more lipophilic 4-halo analogues commonly used for the same synthetic purpose [1].

Why 6-(Trifluoromethyl)quinazoline-4-carbonitrile Cannot Be Replaced by Generic 4-Halo Quinazoline Building Blocks


Simple replacement of 6-(trifluoromethyl)quinazoline-4-carbonitrile with a 4-chloro or 4-fluoro analogue is not neutral. The 4‑CN group alters the electrophilic reactivity at C‑4, influencing both the reaction kinetics of subsequent SNAr diversification and the electronic character of the final inhibitor [1]. Moreover, published SAR around 4,6‑disubstituted quinazolines demonstrates that the nature of the 4‑position group profoundly affects PI3K isoform selectivity and mTOR counter‑screening profiles—changes that a generic substitution can erase [2]. These reactivity and selectivity differences mean that procurement of the specific carbonitrile, rather than a close halo analogue, is essential for reproducing reported lead-optimisation trajectories.

Quantitative Differentiation Evidence: 6-(Trifluoromethyl)quinazoline-4-carbonitrile vs. Key Analogues


XLogP3 Lipophilicity Comparison: 4‑CN vs. 4‑Cl Analogue

The 4‑carbonitrile derivative exhibits a computed XLogP3 of 2.5, whereas the direct 4‑chloro analogue has an XLogP3 of 3.4 [1]. The 0.9‑unit reduction in lipophilicity brings the compound closer to the CNS‑accessible and oral‑bioavailability sweet‑spot (XLogP < 3), which is often compromised by the 4‑Cl derivative [1].

Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area (TPSA): 4‑CN vs. 4‑Cl Analogue

The 4‑carbonitrile compound has a TPSA of 49.6 Ų, nearly double the 25.8 Ų of the 4‑chloro analogue [1]. This increase is driven by the additional sp‑hybridised nitrogen of the nitrile, which augments hydrogen‑bond acceptor capacity without introducing a hydrogen‑bond donor.

Polar surface area Permeability ADME prediction

PI3Kδ Isoform Selectivity Conferred by Position‑4 Cyano Substitution

In a scaffold‑deconstruction study, quinazoline derivatives bearing a 4‑CN group exhibited a distinct PI3K isoform selectivity profile compared to 4‑aryl, 4‑alkoxy, and 4‑halo counterparts. Although the exact biochemical IC₅₀ values for the 4‑CN‑6‑CF₃ compound were not reported as a single entity in the open literature, the published SAR table demonstrates that position‑4 substitution is a primary driver of PI3Kδ selectivity, with 4‑CN congeners clustering in a unique selectivity space [1].

PI3Kδ Kinase selectivity Immuno-oncology

Commercial Purity and Availability: 6‑(Trifluoromethyl)quinazoline‑4‑carbonitrile vs. 4‑Chloro Analogue

The 4‑carbonitrile is routinely available from multiple vendors at 97% purity (e.g., Fluorochem, Aladdin) with catalogue stocking, whereas the 4‑chloro analogue is frequently custom‑synthesised with longer lead times and variable purity . The carbonitrile’s nitrile group also avoids the hydrolytic lability issues that plague the 4‑Cl intermediate during storage, reducing the risk of generating 4‑hydroxy impurities that poison downstream coupling reactions .

Synthetic intermediate Purity specification Procurement logistics

High-Value Application Scenarios for 6-(Trifluoromethyl)quinazoline-4-carbonitrile Based on Verified Differentiation Evidence


PI3Kδ‑Selective Inhibitor Lead Optimisation

Medicinal chemistry teams pursuing PI3Kδ‑biased inhibitors for B‑cell malignancies or inflammatory diseases should select this building block as the entry point for SAR exploration. The 4‑CN group pre‑installs the electronic and steric features that the Hoegenauer et al. SAR study identified as crucial for PI3Kδ selectivity [1], bypassing the need for a late‑stage cyanation that would require additional synthetic steps and catalyst screening.

Oral Drug‑Candidate Library Synthesis with Improved Drug‑Likeness

The 0.9‑unit lipophilicity advantage (XLogP3 2.5 vs. 3.4 for the 4‑Cl analogue) [1] makes this building block the preferred starting material for compound libraries where oral bioavailability and low hERG risk are mandatory. Incorporating the carbonitrile at the scaffold stage avoids lipophilicity‑driven attrition later in development.

Kinase Probe Development Requiring Tuneable Permeability

The 92% increase in TPSA relative to the 4‑Cl analogue (49.6 vs. 25.8 Ų) [1] provides medicinal chemists with a polarity handle to modulate cell permeability without adding molecular weight. This is particularly valuable when designing chemical probes that must discriminate between isoforms with differing sub‑cellular localisations.

Parallel Synthesis of 4,6‑Disubstituted Quinazoline Libraries

Because the 4‑CN group is stable to a wide range of standard coupling and reduction conditions yet reactive toward nucleophilic displacement, this building block enables parallel diversification at the 4‑position under uniform SNAr protocols. The validated 97% purity ensures consistent reactivity across library plates, minimising the need for post‑synthesis re‑purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)quinazoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.